molecular formula C9H7ClN2O4S B580922 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride CAS No. 1206117-96-5

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

Cat. No. B580922
CAS RN: 1206117-96-5
M. Wt: 274.675
InChI Key: BQTOFEYWJPJCJM-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride (MDTQ6SC) is a synthetic compound of the quinazoline family, which has been widely studied in recent years due to its potential applications in various scientific and medical fields. MDTQ6SC has been shown to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In

Scientific Research Applications

Organic Synthesis and Aldehyde Derivatives

Aldehyde derivatives serve as essential starting points in organic synthesis. The formyl group in this compound makes it valuable for functionalization reactions. For instance, nucleic acids can be derivatized with formyl groups, enabling multiple application purposes. Despite the fundamental role of nucleic acid derivatives in biological processes, examples of nucleic acids bearing aldehyde groups are relatively scarce. This compound could be explored for such applications .

Supramolecular Chemistry and Molecular Recognition

Nucleic bases, including uracil derivatives, play a crucial role in supramolecular chemistry and molecular recognition. Their ability to interact through hydrogen bonds, as seen in DNA, makes them useful for various applications. The presence of the imide moiety in this compound suggests potential interactions with complementary functions, making it relevant for sensor development and molecular recognition studies .

Medicinal Chemistry and Drug Design

The unique structure of this compound, combining a formyl group and a hydroxyl group, could be exploited in medicinal chemistry. Researchers might investigate its potential as a scaffold for designing novel drugs or as a building block for bioactive molecules. The formyl group, in particular, could be modified to enhance drug-target interactions .

Materials Science and Functionalized Polymers

Functionalized polymers find applications in various fields. The formyl group in this compound could be incorporated into polymer chains, leading to materials with specific properties. Researchers might explore its use in creating functionalized polymers for drug delivery, coatings, or other specialized applications .

Catalysis and Transition Metal Complexes

Transition metal complexes often play a crucial role in catalysis. The formyl group could serve as a coordinating site for metal ions, potentially leading to catalytic applications. Investigating the reactivity of this compound with various metals could reveal interesting catalytic properties .

Photophysical Properties and Luminescent Materials

The presence of both formyl and hydroxyl groups suggests potential photophysical properties. Researchers could explore its luminescent behavior, especially if it exhibits fluorescence or phosphorescence. Such properties could be harnessed for developing luminescent materials or sensors .

Mechanism of Action

Mode of Action

It is known that the compound interacts with n-nucleophiles, amines, and hydrazines . The exact nature of these interactions and the resulting changes are yet to be fully understood.

Biochemical Pathways

It is suggested that the compound might be involved in the synthesis of 4-thioxo derivatives . .

properties

IUPAC Name

3-methyl-2,4-dioxo-1H-quinazoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4S/c1-12-8(13)6-4-5(17(10,15)16)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOFEYWJPJCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride

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